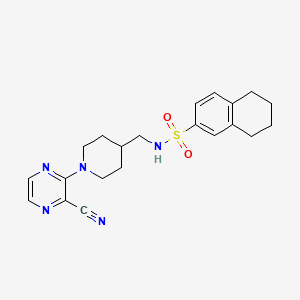

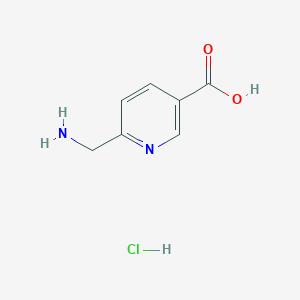

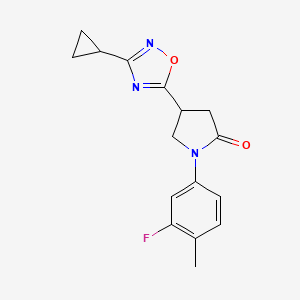

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups

The first study explores the synthesis of 1,4-diazepines through a thermal aza-[5 + 2] cycloaddition reaction involving indoloazomethine ylides and dialkyl acetylenedicarboxylates. This process is significant for the sequential migration of sulfonyl groups, which is a notable reaction pathway in the synthesis of complex molecules like 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)-2-oxoacetamide .

Synthesis of Cytotoxic Derivatives of 2-oxo-1-azetidinylacetamide

In the second paper, the synthesis of new derivatives of 2-oxo-1-azetidinylacetamide is reported. These derivatives were obtained through a four-component condensation process involving β-amino acids, aldehydes, and isonitriles. The study highlights the cytotoxic effects of these compounds on various cancer cell lines, which could be relevant for the development of potential cancer therapies. This synthesis pathway may offer insights into the synthesis of related compounds, such as the one under analysis .

Synthesis of Azepino[4,5-b]indol-4-ones and In Vitro-In Silico Studies as 5-Ht₆R Ligands

The third paper discusses the synthesis of 3-acetamide-azepino[4,5-b]indol-4-ones through a multicomponent reaction followed by free radical-mediated cyclization. These compounds were evaluated for their affinity to the 5-hydroxytryptamine type 6 receptor (5-Ht₆R). The study provides valuable information on the molecular structure and potential interactions of similar compounds, which could be extrapolated to understand the molecular structure analysis and chemical reactions of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)-2-oxoacetamide. Additionally, the in silico molecular couplings and QSAR model proposed in this study could be useful for predicting the properties and biological interactions of the compound .

Aplicaciones Científicas De Investigación

Neuropeptide Y Y2 Receptor Antagonists

Research has demonstrated the discovery of selective and brain penetrant neuropeptide Y Y2 receptor antagonists through high-throughput screening. These compounds, structurally distinct from previously known antagonists, have shown potential for studying the Y2 receptor's role in human diseases such as obesity, mood disorders, and alcoholism. Their ability to penetrate the blood-brain barrier makes them suitable for pharmacological studies related to both brain and peripheral functions (S. Brothers et al., 2010).

Cardiotonic Agents

Studies have explored the inotropic activity of compounds like dihydropyridazinone cardiotonics, which are potent positive inotropes in dogs. These compounds have shown significant oral activity and long-lasting effects, making them some of the most potent and enduring oral inotropes described to date (D. Robertson et al., 1986).

Synthesis of Heterocyclic Compounds

Research into the synthesis of derivatives of pyrido[3,4-b]- and azepino[3,4-b]pyrrolo[2,3-d]pyrimidines from enamines of α-oxo lactams has provided insights into novel heterocyclic compounds. These syntheses contribute to the development of new chemical entities with potential applications in medicinal chemistry and drug development (R. G. Glushkov et al., 1977).

Antibacterial Agents

The synthesis and evaluation of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives as antimicrobial agents have been studied. Some of these compounds have shown promising antibacterial and antifungal activities, highlighting their potential as leads for the development of new antibiotics (B. Debnath & S. Ganguly, 2015).

Gold-Catalyzed Hydroarylation

Research on the gold-catalyzed hydroarylation reaction of β-lactam-tethered allenyl indoles has produced compounds like azeto-oxepino[4,5-b]indol-2-ones, showcasing the utility of gold catalysis in organic synthesis to create complex heterocyclic structures with high stereo- and regioselectivity (B. Alcaide et al., 2015).

Propiedades

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O5/c1-35-24-12-11-20(17-25(24)36-2)13-14-29-28(34)27(33)22-18-31(23-10-6-5-9-21(22)23)19-26(32)30-15-7-3-4-8-16-30/h5-6,9-12,17-18H,3-4,7-8,13-16,19H2,1-2H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCCTSLDBGESTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)-2-oxoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)

![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)

![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2548897.png)

![[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B2548905.png)